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Compound of Interest

Compound Name: 4-Chloro-2-fluoroiodobenzene

Cat. No.: B1635626

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the strategic placement of multiple, electronically distinct functional groups
on an aromatic scaffold is a cornerstone of molecular design. 4-Chloro-2-fluoroiodobenzene
emerges as a preeminent example of such a scaffold. This tri-halogenated benzene derivative
Is not merely an intermediate; it is a versatile platform molecule whose value is derived from
the differential reactivity of its iodine, chlorine, and fluorine substituents. The presence of an
iodine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions,
the most facile of the carbon-halogen bonds to activate. Concurrently, the electron-withdrawing
nature of the fluorine and chlorine atoms modulates the electronic properties of the ring,
rendering it susceptible to nucleophilic aromatic substitution (SNAr) pathways that are
otherwise inaccessible. This guide provides a comprehensive technical overview for
researchers and drug development professionals, detailing the core physicochemical
properties, synthesis, spectral characteristics, and key reaction manifolds of 4-Chloro-2-
fluoroiodobenzene, thereby enabling its effective deployment in complex synthetic
campaigns.

Core Compound Identification and Properties

4-Chloro-2-fluoroiodobenzene is a synthetically useful organic compound, valued as a
building block in the creation of more complex molecules.[1]

Chemical Identity

e |IUPAC Name: 4-Chloro-2-fluoro-1-iodobenzene[2]
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e CAS Number: 6797-79-1[2][3][4]
e Molecular Formula: CeHsCIFI[2][3]

e Synonyms: 2-Fluoro-4-chloroiodobenzene, 4-Chloro-2-fluoro-1-iodobenzene, 2-lodo-5-
chlorofluorobenzene[2][3]

« InChl Key: RSTFBOIFYXJIMR-UHFFFAOYSA-N[2][3][4]

Physicochemical Properties

The physical and chemical data for 4-Chloro-2-fluoroiodobenzene are summarized in the
table below. The compound typically presents as a liquid or a low-melting solid, a common
characteristic for substituted benzenes of this molecular weight. Its high density is characteristic
of iodinated aromatic compounds.

Property Value Source(s)

Molecular Weight 256.44 g/mol [2][3]

Clear colourless to light yellow
Appearance liquid or white/orange [1][3]

powder/lump

Melting Point 17-19 °C [3]
Boiling Point 206-217 °C [2][3][4]
Density 1.98 - 2.01 g/mL at 25 °C [11[3]14]
Refractive Index (n2°/D) 1.606 [31[4]
Flash Point >110 °C (>230 °F) [31[4]
Solubility Slightly soluble in water [5]
Sensitivity Light sensitive [2][5]

Spectroscopic Signhature Analysis
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While a dedicated, peer-reviewed spectral database for 4-Chloro-2-fluoroiodobenzene is not
readily available, its spectroscopic characteristics can be reliably predicted based on its
structure and data from analogous compounds. This theoretical analysis is crucial for reaction
monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene
ring. Each signal will exhibit complex splitting patterns (e.g., doublet of doublets) due to
coupling with the adjacent °F nucleus and other protons (3JHH and “JHH). The proton ortho
to the iodine atom is expected to be the most downfield, while the proton ortho to the fluorine
atom will show a characteristic doublet splitting from the fluorine.

e 13C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. The
carbon bearing the iodine atom (C-I) will appear at a relatively high field (approx. 90-100
ppm) due to the heavy atom effect.[6] The carbon attached to fluorine (C-F) will be
significantly downfield (approx. 160-165 ppm) and will appear as a doublet with a large one-
bond coupling constant (*JCF = 240-250 Hz). The other carbons will show smaller C-F
couplings.

e F NMR: This is a powerful tool for fluorinated compounds. The °F NMR spectrum will
exhibit a single signal for the fluorine atom. Its chemical shift is expected in the typical range
for aryl fluorides (approx. -100 to -120 ppm relative to CFCI3).[7][8][9] The signal will be split
by the adjacent ortho protons.

Mass Spectrometry (MS)

The mass spectrum will show a distinct molecular ion (M*) peak at m/z 256. A characteristic
(M+2) peak will be observed with approximately one-third the intensity of the M+ peak, which is
the signature isotopic pattern for a single chlorine atom. Key fragmentation pathways would
include the loss of an iodine atom (M - 127), and subsequent loss of HCI or HF.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[10] Key expected
absorption bands include:

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1635626?utm_src=pdf-body
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108209
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://learning.sepscience.com/hubfs/Companies/Merck%20(Millipore%20Sigma)/Merck_Analytix_Reporter/Issue%204/CRM_NMR.pdf
https://www.compoundchem.com/2015/02/05/irspectroscopy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1635626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e ~3100-3000 cm~*: Aromatic C-H stretching.

e ~1600-1450 cm~: Aromatic C=C ring stretching vibrations.

e ~1250-1150 cm~1: C-F stretching, typically a strong band.

e ~1100-1000 cm~1; C-ClI stretching.

e Below 800 cm~*: C-I stretching.

e ~900-800 cm~*: C-H out-of-plane bending, indicative of the substitution pattern.

Synthesis of 4-Chloro-2-fluoroiodobenzene

The most direct and reliable synthesis of 4-Chloro-2-fluoroiodobenzene proceeds from the
commercially available precursor, 4-chloro-2-fluoroaniline, via a Sandmeyer-type reaction.[11]
This classic transformation involves two key stages: the diazotization of the primary aromatic
amine, followed by the displacement of the resulting diazonium group with iodide.[4][12]

Synthetic Workflow Diagram
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Step 1: Diazotization

@-Chloro-z-fluoroanilinea [Aqueous HCI, NaNOz)

-5°C

4-Chloro-2-fluorobenzene-
diazonium chloride (in situ)

Step 2: Iodination

@queous Potassium lodide (KID
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@-ChIoro-2-f|uoroiodobenzen9

(Nz gas evolution)
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Caption: Synthesis of 4-Chloro-2-fluoroiodobenzene via diazotization and iodination.

Detailed Experimental Protocol: Diazotization and
lodination

Warning: Diazonium salts can be explosive when isolated and dry. This procedure should be
performed in a well-ventilated fume hood with appropriate personal protective equipment
(PPE), including a blast shield.
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e Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a
thermometer, and a dropping funnel, add 4-chloro-2-fluoroaniline (1.0 eq). Add concentrated
hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt
bath.

» Diazotization: Prepare a solution of sodium nitrite (NaNOz) (1.05 eq) in cold water. Add this
solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal
temperature is maintained below 5 °C. Vigorous stirring is essential. The reaction is complete
when a slight excess of nitrous acid is detected (test with starch-iodide paper).

 lodination: Prepare a separate solution of potassium iodide (KI) (1.2 eq) in water. Slowly add
the cold diazonium salt solution from Step 2 to the Kl solution with stirring.

o Decomposition: After the addition is complete, allow the mixture to stir at room temperature
for 1-2 hours, then gently warm the mixture (e.g., to 50-60 °C) until the evolution of nitrogen
gas ceases and the dark color of iodine may appeatr.

o Work-up and Purification: Cool the reaction mixture to room temperature. Add a solution of
sodium bisulfite or thiosulfate to quench any excess iodine. Transfer the mixture to a
separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or
dichloromethane). Wash the combined organic layers with water and brine, then dry over
anhydrous sodium sulfate.

« Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The
crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-
fluoroiodobenzene.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-Chloro-2-fluoroiodobenzene is defined by the selective reactivity of
its halogen substituents. The C-I bond is the weakest and most polarizable, making it the
primary site for palladium-catalyzed cross-coupling reactions. The aromatic ring, activated by
the electron-withdrawing halogens, is also a substrate for nucleophilic aromatic substitution
(SNA).

Palladium-Catalyzed Cross-Coupling Reactions
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The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed
reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Sonogashira coupling is a highly efficient method for coupling aryl halides with terminal
alkynes, a key transformation in the synthesis of pharmaceuticals and organic materials.[13]
[14] The reaction is co-catalyzed by palladium and copper(l) salts.[1]

Catalytic Cycle Diagram:

Reductive
Ar-C=C-R Elimination

Oxidative
Addition

Ar-Pd(I1)L2(1)

Ar-Pd(ll)L2(C=C-R)
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Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
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Representative Protocol: Sonogashira Coupling

e Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-
Chloro-2-fluoroiodobenzene (1.0 eq), Pd(PPhs)4 (0.03 eq), and Cul (0.05 eq).

» Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine
like triethylamine or diisopropylamine (2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.2

eq).

e Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the
starting material is consumed (monitor by TLC or GC-MS).

» Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a
pad of celite to remove the catalyst. Wash the filtrate with aqueous ammonium chloride,
water, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and
purify the residue by column chromatography on silica gel.

This reaction is a powerful tool for constructing arylamine bonds, which are prevalent in
pharmaceuticals.[5][15] It involves the palladium-catalyzed coupling of an aryl halide with a
primary or secondary amine in the presence of a strong, non-nucleophilic base and a
specialized phosphine ligand.[16][17]

Representative Protocol: Buchwald-Hartwig Amination

e Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a
palladium precatalyst (e.g., Pdz2(dba)s, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or
SPhos, 0.04 eq), and a base (e.g., NaOt-Bu or Cs2COs3, 1.4 eq).

» Reagent Addition: Add 4-Chloro-2-fluoroiodobenzene (1.0 eq) and the desired amine (1.2
eq). Add an anhydrous solvent such as toluene or dioxane.

» Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required
time (4-24 hours), monitoring by TLC or LC-MS.
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e Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl
acetate), and filter through celite. Wash the filtrate with water and brine.

 Purification: Dry the organic phase, concentrate, and purify by flash chromatography to
isolate the desired arylamine product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens makes the aromatic ring of 4-Chloro-2-
fluoroiodobenzene electron-deficient and thus susceptible to attack by strong nucleophiles.
While all halogens can act as leaving groups, the C-F bond is highly polarized, making the
carbon it is attached to (C2) a primary site for nucleophilic attack in the rate-determining step.
[18][19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.
[20]

Mechanism Diagram:

(4-ChIoro—2-fluoroiodobenzene + Nu—)

Step 1: Addition
Rate-Determining)

Meisenheimer Complex
(Resonance Stabilized Anion)

tep 2: Elimination
(Fast)

(Substituted Product + F—)

Click to download full resolution via product page

Caption: The two-step Addition-Elimination mechanism of SNAr.

Representative Protocol: SNAr with an Alkoxide
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e Setup: To a solution of 4-Chloro-2-fluoroiodobenzene (1.0 eq) in a polar aprotic solvent like
DMSO or DMF, add a strong nucleophile such as sodium methoxide (NaOMe) (1.2 eq).

» Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-
MS. The reaction typically displaces the fluorine atom due to its strong activation of the ortho
position.

o Work-up: After completion, cool the reaction and pour it into cold water. Extract the product
with an organic solvent like ethyl acetate.

 Purification: Wash the combined organic layers, dry, concentrate, and purify the product by
column chromatography.

Safety and Handling

4-Chloro-2-fluoroiodobenzene is an irritant and should be handled with care in a laboratory
setting.[3][4]

» Hazard Classifications:
o Skin Irritation (Category 2)[3][4]
o Serious Eye Irritation (Category 2A)[3][4]
o May cause respiratory irritation (STOT SE 3)[4][21]

 Precautionary Measures:

o

Handle only in a well-ventilated area or fume hood.[3][21]

[¢]

Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4]

[¢]

Avoid breathing vapors or mist.[3][21]

o

Wash hands thoroughly after handling.[3][21]

o Storage:
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o Store in a cool, dry, and well-ventilated place.[3]
o Keep the container tightly closed.[3]

o Store away from light, as the compound is light-sensitive.[2][5]

Conclusion

4-Chloro-2-fluoroiodobenzene stands as a powerful and versatile building block for advanced
chemical synthesis. Its value lies in the predictable and orthogonal reactivity of its three distinct
halogen substituents. By understanding its core properties, synthesis, and the specific reaction
conditions required to engage the C-I bond in cross-coupling or to leverage the activated ring
system in SNAr, researchers can strategically incorporate this scaffold into complex molecular
architectures. This guide serves as a foundational resource for harnessing the full synthetic
potential of this key intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and
advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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